FD-1080 free acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H39ClN2O6S2 |

|---|---|

Poids moléculaire |

743.3 g/mol |

Nom IUPAC |

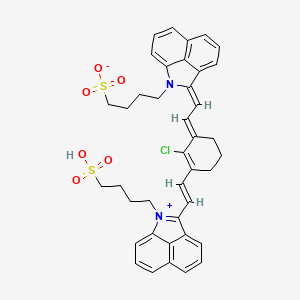

4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49) |

Clé InChI |

NDZQFRYUXBSGNX-UHFFFAOYSA-N |

SMILES isomérique |

C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |

SMILES canonique |

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Spectral Properties of FD-1080 Free Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

FD-1080 free acid is a near-infrared (NIR-II) fluorescent dye with significant applications in in vivo imaging. Its unique spectral characteristics, operating within the second near-infrared window (1000-1700 nm), allow for deep tissue penetration and high-resolution imaging due to reduced light scattering and tissue autofluorescence. This guide provides a comprehensive overview of the spectral properties of this compound, including detailed data, experimental protocols, and visualizations to support its application in research and development.

Core Spectral and Physicochemical Properties

The fundamental spectral and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 1064 nm | [1][2] |

| Emission Maximum (Em) | ~1080 nm | [1][2][3] |

| Absorbance Peak | ~1046 nm | [3][4] |

| Molecular Weight | 765.31 g/mol | [2] |

| Quantum Yield | 0.31% | [1][2] |

| Quantum Yield (with FBS) | 5.94% | [1][2][3] |

| Appearance | Brown to black solid powder | [5] |

| Purity | >90% (HPLC, NMR) | [6] |

Detailed Spectral Data Analysis

While specific peak-by-peak data from NMR and full mass spectra are proprietary and typically provided upon purchase, the availability of this information from suppliers confirms the compound's structural integrity. The following table outlines the types of spectral data available for this compound.

| Spectroscopic Method | Data Availability |

| ¹H NMR | Available in supplier datasheets[2] |

| RP-HPLC | Available in supplier datasheets[2] |

| LCMS | Available in supplier datasheets[2] |

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound for in vivo imaging experiments, based on common laboratory practices.

Preparation of Stock and Working Solutions

A critical step for reproducible results is the correct preparation of FD-1080 solutions.

-

Stock Solution Preparation (e.g., 10 mM):

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).

-

For example, to prepare a 10 mM solution, dissolve 7.65 mg of FD-1080 (MW: 765.31) in 1 mL of DMSO.

-

Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation.[5]

-

-

Working Solution Preparation (e.g., 2-10 µM):

In Vivo Imaging Protocol

This protocol outlines a general procedure for using this compound for deep-tissue imaging in a murine model.

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent.

-

Ensure the animal's body temperature is maintained throughout the imaging procedure.

-

-

Dye Administration:

-

Administer the FD-1080 working solution via intravenous injection. A typical dose might be 200 µL of an 80 µM solution.[5]

-

-

Image Acquisition:

-

Allow for a circulation and distribution period of 10-20 minutes post-injection.[5]

-

Use an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters (e.g., 1100 nm long-pass filter) to collect the emission signal.[4]

-

Capture images of the target tissues or vasculature. FD-1080 has been successfully used for imaging the vasculature of the hindlimb, abdomen, and brain.[1][5]

-

Visualizing Experimental Workflows

The following diagrams illustrate key processes related to the use of this compound.

Concluding Remarks

This compound is a potent NIR-II fluorophore with superior photostability and the ability to provide high-resolution, deep-tissue bioimaging.[1][5] Its favorable spectral properties, particularly its excitation and emission in the NIR-II window, make it an invaluable tool for preclinical research. The enhanced quantum yield in the presence of serum proteins further highlights its suitability for in vivo applications.[1][2][3] Researchers utilizing FD-1080 can achieve remarkable imaging depth and clarity, advancing the understanding of complex biological processes in living organisms.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 6. FD-1080 Cl - CD Bioparticles [cd-bioparticles.net]

Unveiling the Spectral Signature of FD-1080 Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral characteristics of FD-1080 free acid, a near-infrared (NIR-II) fluorophore with significant potential for in vivo imaging and other advanced applications. This document provides a comprehensive overview of its excitation and emission spectra, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

Core Spectral Properties and Quantitative Data

This compound is a heptamethine cyanine (B1664457) dye specifically designed for excitation and emission within the second near-infrared (NIR-II) window, a region known for its deep tissue penetration and reduced autofluorescence.[1][2] Its spectral characteristics make it a powerful tool for high-resolution, deep-tissue bioimaging.[3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | 1064 nm | In the NIR-II region.[5][6][7] |

| Emission Maximum (λem) | 1080 nm | [5][6][7] |

| Absorbance Maximum (λabs) | ~1046 nm | [6][7][8] |

| Quantum Yield (Φ) | 0.31% | In ethanol.[3][8] |

| Quantum Yield (Φ) with FBS | 5.94% | In the presence of Fetal Bovine Serum.[1][3][8] |

| Molecular Weight | 765.31 g/mol | [5] |

| Molecular Formula | C40H39ClN2O6S2 | [3] |

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound's spectral properties and its application in in vivo imaging. These protocols are based on established techniques for NIR-II fluorophore analysis.

Determination of Absorption and Emission Spectra

This protocol outlines the steps to measure the absorbance and fluorescence emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS)

-

UV-Vis-NIR spectrophotometer

-

Fluorometer equipped with a NIR detector

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in spectroscopic grade ethanol, PBS, and PBS containing FBS to achieve the desired final concentration for measurement.

-

Absorbance Measurement:

-

Calibrate the UV-Vis-NIR spectrophotometer using the solvent as a blank.

-

Record the absorbance spectrum of the FD-1080 solution from 800 nm to 1200 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to 1064 nm.

-

Record the fluorescence emission spectrum of the FD-1080 solution, scanning from 1070 nm to 1200 nm.

-

Identify the wavelength of maximum emission (λem).

-

Quantum Yield Determination

The quantum yield is determined relative to a standard reference dye.

Materials:

-

This compound solution

-

Reference NIR-II dye with a known quantum yield (e.g., IR-26)

-

Spectrophotometer and Fluorometer

Procedure:

-

Prepare solutions of FD-1080 and the reference dye with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorbance of both solutions at the excitation wavelength (1064 nm).

-

Measure the fluorescence emission spectra of both solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity for both the sample and the reference.

-

The quantum yield (Φ_s) of FD-1080 is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

In Vivo Imaging Protocol

This protocol provides a general workflow for utilizing FD-1080 for in vivo imaging in a murine model.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle for injection (e.g., PBS with a solubilizing agent)

-

Anesthetized laboratory mouse

-

In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera sensitive to the NIR-II region.

-

Long-pass filters (e.g., 1100 nm)

Procedure:

-

Preparation of Imaging Agent: Prepare a sterile solution of FD-1080 in the appropriate vehicle at the desired concentration.

-

Animal Preparation: Anesthetize the mouse according to approved animal care protocols.

-

Image Acquisition:

-

Acquire a baseline pre-injection image of the region of interest.

-

Administer the FD-1080 solution via intravenous injection.

-

Acquire a series of post-injection images at various time points to observe the distribution and clearance of the fluorophore.

-

Use a 1064 nm laser for excitation and a suitable long-pass filter to collect the emission signal.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Workflow for the spectral characterization of this compound.

Caption: General workflow for in vivo imaging using this compound.

This guide provides a foundational understanding of the spectral properties of this compound and the experimental approaches for its characterization and use. For further details, researchers are encouraged to consult the primary literature on this fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to FD-1080 Free Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of FD-1080 free acid, a near-infrared (NIR-II) fluorescent dye with significant applications in in-vivo imaging.

Chemical Structure and Identification

This compound is a heptamethine cyanine (B1664457) dye specifically engineered for excitation and emission in the second near-infrared window (NIR-II).[1][2] Its structure is characterized by two indolenine-derived moieties linked by a heptamethine chain, with sulfonic acid groups that enhance its water solubility and a cyclohexene (B86901) ring that contributes to its stability.[1]

The key identifying information for this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C40H39ClN2O6S2 |

| IUPAC Name | 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |

| CAS Number | 1151888-25-3 |

| Molecular Weight | 743.33 g/mol |

| Synonyms | FD-1080 (free acid), HY-133852A |

Photophysical Properties

FD-1080 is distinguished by its excitation and emission maxima in the NIR-II region, which allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I dyes.[1] The photophysical properties are summarized below.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | 1064 nm | [1] |

| Emission Wavelength (Em) | 1080 nm | [1] |

| Quantum Yield (in water) | 0.31% | [1] |

| Quantum Yield (with FBS) | 5.94% | [1] |

Synthesis of this compound

The synthesis of FD-1080 has been reported with a yield of approximately 60%.[3] While the detailed, step-by-step experimental protocol is found in the primary literature, the general synthetic scheme is presented below. The synthesis involves the condensation of two key intermediates.

A visual representation of the synthetic pathway is provided below.

Caption: Synthetic scheme for this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of FD-1080 is described by Li et al. in Angewandte Chemie.[1][4] The following is a generalized summary based on typical cyanine dye synthesis:

-

Synthesis of the Indolenine Intermediate: The synthesis begins with the appropriate substituted indolenine, which is then quaternized, often using a reagent like 1,4-butanesultone to introduce the sulfobutyl group that enhances water solubility.

-

Preparation of the Heptamethine Bridge: A suitable precursor for the heptamethine chain with a central cyclohexene ring is prepared.

-

Condensation Reaction: The quaternized indolenine derivative is reacted with the heptamethine bridge precursor in the presence of a base and a suitable solvent, such as a mixture of alcohols. The reaction mixture is typically heated to drive the condensation.

-

Purification: The crude FD-1080 is purified using column chromatography, followed by recrystallization to yield the final product.

Characterization of the final product is typically performed using techniques such as 1H NMR, mass spectrometry, and HPLC to confirm its structure and purity.[5]

Applications in In-Vivo Imaging

This compound is primarily utilized as a fluorescent probe for in-vivo imaging in the NIR-II window. Its high signal-to-background ratio and deep tissue penetration make it ideal for visualizing vasculature and for dynamic studies such as quantifying respiratory rate.[1]

A typical experimental workflow for in-vivo imaging using FD-1080 is outlined below.

Caption: Experimental workflow for in-vivo imaging with FD-1080.

Chemical Structure Diagram

The chemical structure of this compound is depicted below, highlighting the key functional groups.

Caption: Simplified 2D representation of this compound.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. FD-1080 - CD Bioparticles [cd-bioparticles.net]

Technical Guide: FD-1080 Free Acid for Advanced In-Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FD-1080, a near-infrared (NIR-II) fluorophore, with a focus on its physicochemical properties and applications in advanced in-vivo imaging. This document outlines the available data on its molar extinction coefficient, detailed experimental protocols for its use, and conceptual diagrams to illustrate its application workflows.

Core Properties of FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its excitation and emission properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue, high-resolution bioimaging.[1][2] Its 1064 nm excitation wavelength allows for greater tissue penetration and reduced autofluorescence compared to fluorophores excited at shorter wavelengths.[1][3]

Quantitative Data Summary

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) of J-aggregates | ~0.5 x 10⁵ M⁻¹cm⁻¹ | This value is for the J-aggregate form, not the free acid.[5] |

| Excitation Wavelength (Ex) | 1064 nm | [1] |

| Emission Wavelength (Em) | 1080 nm | [1] |

| Molecular Weight | 765.31 g/mol | [1] |

| Quantum Yield (in ethanol) | 0.31% | [4] |

| Quantum Yield (with FBS) | 5.94% | The quantum yield is enhanced in the presence of Fetal Bovine Serum.[1][4] |

Experimental Protocols

Determination of the Molar Extinction Coefficient of FD-1080 Free Acid

The molar extinction coefficient (ε) is a fundamental property that measures how strongly a substance absorbs light at a specific wavelength.[6] It can be determined experimentally using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][7]

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock, PBS for working solutions)

-

Spectrophotometer capable of measuring in the NIR range

-

Quartz cuvettes (typically 1 cm path length)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM).[3]

-

Prepare Serial Dilutions: Create a series of dilutions from the stock solution using a suitable buffer (e.g., PBS). The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance Spectrum: For one of the concentrations, scan the absorbance across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For FD-1080, this is expected to be around 1046 nm.[4][8]

-

Measure Absorbance of Dilutions: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent blank and each of the prepared dilutions.

-

Plot and Calculate: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin. The slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7]

Protocol for In-Vivo Imaging with FD-1080

FD-1080 is utilized for in-vivo imaging to visualize vasculature and monitor physiological processes.[1][3]

Materials:

-

FD-1080 stock solution (e.g., 10 mM in DMSO)[3]

-

Phosphate-buffered saline (PBS) or other appropriate sterile buffer

-

Animal model (e.g., mouse)

-

In-vivo imaging system equipped with a 1064 nm laser and appropriate NIR-II emission filters

Procedure:

-

Prepare Working Solution: Dilute the FD-1080 stock solution with a sterile buffer (e.g., PBS) to the desired working concentration (e.g., 80 µM).[3] For enhanced fluorescence, FD-1080 can be complexed with FBS.[1][4]

-

Animal Administration: Administer the FD-1080 working solution to the animal model, typically via intravenous injection (e.g., 200 µL for a mouse).[3]

-

In-Vivo Imaging: After a short distribution time (e.g., 10-20 minutes), place the animal in the imaging system.[3] Excite the region of interest with the 1064 nm laser and capture the emitted fluorescence using a long-pass filter (e.g., 1100 nm).[9]

-

Image Analysis: Analyze the captured images to visualize the desired structures, such as blood vessels in the brain or limbs.[1][3]

Visualizations

Signaling Pathway and Mechanism of Action

FD-1080 is a fluorescent probe rather than a therapeutic agent that directly modulates a specific signaling pathway. Its "mechanism of action" is based on its photophysical properties of absorbing and emitting light in the NIR-II spectrum, which allows for the visualization of biological structures and processes.

Caption: Principle of FD-1080 fluorescence for imaging applications.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting in-vivo imaging experiments using FD-1080.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FD-1080 - CD Bioparticles [cd-bioparticles.net]

- 3. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Luminescence of a NIR-II Fluorophore: A Technical Guide to the Quantum Yield of FD-1080

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield of FD-1080, a near-infrared (NIR-II) fluorophore with significant potential in in vivo imaging and other advanced research applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the photophysical properties of this novel dye.

Executive Summary

FD-1080 is a small-molecule fluorophore characterized by its excitation and emission in the second near-infrared window, offering deep tissue penetration and high-resolution imaging capabilities. A critical parameter for evaluating the performance of any fluorophore is its quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. This guide summarizes the currently available data on the quantum yield of FD-1080 in various media and provides a detailed experimental protocol for its determination.

Data Presentation: Quantum Yield of FD-1080

The fluorescence quantum yield of FD-1080 has been reported in a limited number of solvent and environmental conditions. The available quantitative data is summarized in the table below for straightforward comparison. It is noteworthy that the quantum yield of FD-1080 is significantly enhanced when complexed with fetal bovine serum (FBS), suggesting a strong interaction with proteins that stabilizes the excited state and reduces non-radiative decay pathways.[1][2][3]

| Solvent/Medium | Quantum Yield (Φ) |

| Ethanol | 0.31%[4][5] |

| Fetal Bovine Serum (FBS) Complex | 5.94%[1][2][3][4][5] |

| J-Aggregates | 0.0545%[6] |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of a fluorophore such as FD-1080. This method, known as the comparative method, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield and similar spectral characteristics.[5][7][8] For the NIR-II region, a common, albeit imperfect, standard is IR-26.[9]

I. Materials and Instrumentation

-

Fluorophore of Interest: FD-1080 free acid

-

Reference Standard: A dye with a known quantum yield and absorption/emission in a similar spectral range (e.g., IR-26 for the NIR-II region).[9]

-

Solvents: High-purity solvents in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Capable of excitation and emission in the NIR-II range.

-

Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

II. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare concentrated stock solutions of both the FD-1080 sample and the reference standard in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically between 0.01 and 0.1, to minimize inner filter effects.[7]

III. Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the absorbance spectra of all working solutions (both sample and standard) using the UV-Vis spectrophotometer.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all working solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are kept constant for all measurements.

-

IV. Calculation of Relative Quantum Yield

The relative quantum yield (Φ_s) of the sample can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s^2 / η_r^2)

Where:

-

Φ_r is the known quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference standard, respectively.

-

A_s and A_r are the absorbances of the sample and the reference standard at the excitation wavelength, respectively.

-

η_s and η_r are the refractive indices of the solvents used for the sample and the reference standard, respectively. If the same solvent is used for both, this term becomes 1.

To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope of these plots can then be used in the calculation, replacing the I/A ratio in the equation.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of FD-1080.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR‐II Window - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Water Solubility of FD-1080 Free Acid for In Vivo Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility characteristics of FD-1080 free acid, a near-infrared (NIR-II) fluorophore, with a focus on its application in in vivo research. This document details its physicochemical properties, formulation strategies for animal studies, and standardized protocols for solubility determination.

Disclaimer: FD-1080 is a fluorescent dye used for imaging purposes.[1][2] It should not be confused with sodium fluoroacetate (B1212596), a highly toxic metabolic poison also known as 1080, which has a distinct mechanism of action.[3][4][5] This guide pertains exclusively to the fluorescent dye FD-1080.

Physicochemical Properties and Solubility Profile

FD-1080 is a small-molecule cyanine-based dye designed with both excitation and emission wavelengths in the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[2][6] Its structure was intentionally modified to improve its utility for biological imaging. Specifically, the introduction of sulphonic and cyclohexene (B86901) groups was intended to enhance its water solubility and stability.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Brown to black solid powder | [1] |

| CAS Number | 1151888-25-3 | [1] |

| Molecular Weight | 765.31 g/mol | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 7 |[1] |

Table 2: Solubility and Formulation Summary for FD-1080

| Solvent / Vehicle | Observation / Application | Source |

|---|---|---|

| Water | Described as having "higher water solubility" due to sulfonic acid groups. Direct dissolution in water is possible for some applications.[1][7][9] | [1][7][9] |

| DMSO | Used to prepare concentrated stock solutions (e.g., 10 mM).[1] | [1] |

| PBS (Phosphate-Buffered Saline) | Hot PBS is used to dilute DMSO stock solutions to final working concentrations (e.g., 2-10 µM) for in vitro experiments.[1] | [1] |

| Co-solvent Formulation (In Vivo) | A mixture of DMSO, PEG300, Tween 80, and ddH₂O is used to prepare injectable formulations.[1] | [1] |

| Fetal Bovine Serum (FBS) | Combining with FBS to form FD-1080-FBS complexes significantly increases the quantum yield from ~0.31% to ~5.94%.[8][10] |[8][10] |

Experimental Protocols

This protocol describes a common method for preparing this compound for intravenous injection in animal models, adapted from supplier recommendations.[1]

Objective: To prepare a clear, injectable solution of FD-1080 at a desired final concentration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween 80

-

Sterile double-distilled water (ddH₂O) or saline

Procedure:

-

Prepare Stock Solution: Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

-

Add Co-solvents:

-

To the DMSO stock solution, add PEG300. A typical ratio involves adding PEG300 to constitute approximately 40% of the final volume. Mix until the solution is clear.

-

Next, add Tween 80 to the mixture. A typical ratio involves adding Tween 80 to constitute approximately 5% of the final volume. Mix until the solution is clear.

-

-

Add Aqueous Component: Add sterile ddH₂O or saline to reach the final desired volume. The aqueous component typically constitutes about 50% of the final volume.

-

Final Mixing: Mix the entire solution thoroughly until it is homogenous and clear.

-

Sterilization (Optional): If required, the final formulation can be sterilized by filtering through a 0.22 µm syringe filter.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12][13] This protocol provides a generalized procedure for assessing the aqueous solubility of this compound.

Objective: To determine the maximum concentration of FD-1080 that dissolves in an aqueous buffer at a specific temperature to reach equilibrium.

Materials:

-

This compound powder

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[13]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the solution to reach equilibrium.[11]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

-

Filtration: Filter the solution using a low-binding syringe filter. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.[11]

-

-

Quantification: Analyze the concentration of FD-1080 in the clear, saturated filtrate using a validated analytical method. A standard calibration curve should be prepared to ensure accurate quantification.[11]

-

Calculation: The determined concentration represents the equilibrium (thermodynamic) solubility of this compound under the tested conditions.

Mandatory Visualizations

Caption: A flowchart illustrating the sequential steps for preparing an injectable FD-1080 formulation using a co-solvent system.

Caption: A procedural diagram outlining the key stages of the gold-standard shake-flask method for determining thermodynamic solubility.

References

- 1. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Is sodium fluoroacetate (1080) a humane poison? The influence of mode of action, physiological effects, and target specificity | Animal Welfare | Cambridge Core [cambridge.org]

- 4. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 6. This compound | NIR-II荧光团 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Mechanism: FD-1080 Free Acid Fluorescence Enhancement with Fetal Bovine Serum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The near-infrared (NIR-II) fluorescent probe, FD-1080 free acid, exhibits a remarkable increase in fluorescence quantum yield upon interaction with Fetal Bovine Serum (FBS). This phenomenon is pivotal for its application in high-resolution, deep-tissue in vivo imaging. This technical guide elucidates the core mechanism behind this fluorescence enhancement, providing a comprehensive overview of the photophysical changes, the principal interacting protein component in FBS, and the nature of their binding. Detailed experimental protocols are outlined to enable researchers to characterize and leverage this interaction.

Introduction

FD-1080 is a small-molecule fluorophore with excitation and emission profiles within the second near-infrared (NIR-II) window (1000-1700 nm).[1] This spectral range is highly advantageous for in vivo imaging due to reduced light scattering, minimal tissue autofluorescence, and deeper tissue penetration compared to the visible and NIR-I regions.[2][3] A key characteristic of this compound is its relatively low quantum yield in aqueous solutions, which is significantly amplified in the presence of Fetal Bovine Serum (FBS).[1][4][5] This guide delves into the intricate mechanism of this fluorescence enhancement, a critical aspect for its effective use in biological research and drug development.

The Core Mechanism: Interaction with Serum Albumin

The substantial increase in FD-1080's fluorescence intensity when mixed with FBS is primarily attributed to its interaction with serum albumin , the most abundant protein in blood plasma.[6][7] Bovine Serum Albumin (BSA), a major component of FBS, serves as a model for studying this interaction.[6][8]

The fluorescence enhancement is a result of the following processes:

-

Suppression of Non-Radiative Decay: In an aqueous environment, the flexible structure of free FD-1080 allows for internal rotation and vibration. These molecular motions provide non-radiative pathways for the excited state to return to the ground state, effectively quenching fluorescence.[6]

-

Hydrophobic Sequestration: Serum albumin possesses hydrophobic pockets that can encapsulate small molecules like FD-1080.[6] Upon binding within these pockets, the dye molecule's structure becomes more rigid, restricting its rotational and vibrational freedom.

-

Reduced Solvent Quenching: The sequestration of FD-1080 within the protein's interior shields it from water molecules, which can also quench fluorescence.[6]

This restriction of non-radiative decay pathways leads to a higher probability of the excited state returning to the ground state via the emission of a photon, thus significantly enhancing the fluorescence quantum yield.[6]

Nature of the Interaction

Studies on FD-1080 analogues reveal that the interaction with BSA can be multifaceted, involving both non-covalent and covalent binding.[6][8] While non-covalent hydrophobic and van der Waals interactions are crucial for the initial association and fluorescence enhancement, some analogues of FD-1080 have been shown to form covalent bonds with specific cysteine residues on the albumin protein, such as Cys476 and Cys101.[6][8] This covalent attachment can lead to exceptionally stable and bright NIR-II probes.[6][9]

Quantitative Data Summary

The interaction between FD-1080 and FBS/BSA leads to significant changes in its photophysical properties. The following tables summarize the key quantitative data reported in the literature.

| Parameter | FD-1080 (Free Acid in Aqueous Solution) | FD-1080-FBS/BSA Complex | Reference(s) |

| Quantum Yield | 0.31% | 5.94% | [1][4][5][10] |

| Excitation Peak (approx.) | ~1064 nm | ~1064 nm | [3][4] |

| Emission Peak (approx.) | ~1080 nm | ~1080 nm (with potential bathochromic shift) | [3][4][6] |

Table 1: Photophysical Properties of this compound in Aqueous Solution vs. in Complex with FBS/BSA.

| FD-1080 Analogue | Binding Free Energy (kJ/mol) with BSA | Key Interacting Residues (Predicted) | Reference(s) |

| FD-1080-Cl | -158.7 | Not explicitly stated for FD-1080-Cl, but analogues show interaction with hydrophobic pockets and specific cysteine residues. | [6] |

| CO-1080 | -183.3 | Cys476, Cys101 | [6][8] |

| Et-1080 | -131.7 | Not explicitly stated | [6] |

| St-1080 | -119.5 | Not explicitly stated | [6] |

Table 2: Calculated Binding Free Energies of FD-1080 Analogues with Bovine Serum Albumin (BSA). A more negative value indicates stronger binding.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the fluorescence enhancement of FD-1080 with FBS or BSA.

Preparation of FD-1080-FBS/BSA Complex

-

Reagents and Materials:

-

This compound

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Spectrophotometer and Fluorometer

-

NIR-II imaging system

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare a solution of FBS or BSA in PBS (e.g., 5% w/v).

-

To form the complex, add the FD-1080 stock solution to the FBS/BSA solution to achieve the desired final concentration of the dye (e.g., 10 µM).

-

Incubate the mixture at a specified temperature (e.g., 37°C or 50-60°C for analogues) for a designated time (e.g., 2 hours) to facilitate binding.[6]

-

The resulting solution contains the FD-1080-FBS/BSA complex.

-

Measurement of Fluorescence Quantum Yield

-

Principle: The quantum yield of FD-1080 is determined relative to a standard fluorophore with a known quantum yield in the NIR-II region.

-

Procedure:

-

Prepare a series of dilutions of both the FD-1080-FBS/BSA complex and the reference standard in PBS.

-

Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for absorbance measurements.

-

Integrate the area under the emission curve for each sample.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample^2 / η_ref^2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent (assume to be the same for both sample and reference in PBS)

-

-

Characterization of Binding using Fluorescence Titration

-

Principle: The binding affinity between FD-1080 and BSA can be determined by monitoring the change in fluorescence intensity of FD-1080 as the concentration of BSA is systematically varied.

-

Procedure:

-

Prepare a solution of FD-1080 in PBS at a fixed concentration.

-

Prepare a stock solution of BSA in PBS.

-

Titrate the FD-1080 solution with increasing concentrations of BSA.

-

After each addition of BSA, allow the solution to equilibrate and then measure the fluorescence intensity at the emission maximum of FD-1080.

-

Plot the change in fluorescence intensity against the BSA concentration.

-

The binding constant (K_a) can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching or a non-linear regression for enhancement.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of FD-1080 fluorescence enhancement upon binding to serum albumin.

Experimental Workflow

Caption: Workflow for preparing and analyzing the FD-1080-FBS/BSA complex.

Conclusion

The fluorescence enhancement of this compound in the presence of Fetal Bovine Serum is a direct consequence of its binding to serum albumin. This interaction rigidifies the fluorophore's structure, thereby suppressing non-radiative decay pathways and significantly increasing its quantum yield. Understanding this mechanism is crucial for the optimal design of experiments utilizing FD-1080 for in vivo imaging and for the development of next-generation NIR-II probes with enhanced brightness and stability. The provided protocols and visualizations serve as a guide for researchers to investigate and harness this phenomenon in their scientific pursuits.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NIR‐II Fluorescent Protein Created by In Situ Albumin‐Tagging for Sensitive and Specific Imaging of Blood‐Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Photophysical Landscape of FD-1080: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical characteristics of the heptamethine cyanine (B1664457) dye, FD-1080. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this near-infrared (NIR-II) fluorophore.

Core Photophysical Characteristics

FD-1080 is a small-molecule organic dye notable for its absorption and emission properties within the second near-infrared (NIR-II) window, a region advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence.[1][2][3] The dye's heptamethine structure is specifically designed to shift its optical properties into this longer wavelength range.[1][3] To enhance its utility in biological applications, FD-1080 incorporates sulphonic and cyclohexene (B86901) groups, which improve its water solubility and stability.[1][3]

Quantitative Photophysical Data

The essential photophysical parameters of FD-1080 and its J-aggregates are summarized in the tables below. These values are critical for designing and interpreting experiments involving this dye.

| Parameter | Value | Solvent/Medium | Citation |

| Absorption Maximum (λmax) | ~1046 nm | - | [2] |

| Emission Maximum (λem) | ~1080 nm | - | [2] |

| Excitation Wavelength | 1064 nm | - | [2][4] |

| Quantum Yield (Φ) | 0.31% | Ethanol | [1][2] |

| Quantum Yield (Φ) | 5.94% | Fetal Bovine Serum (FBS) | [1][2][4] |

| Molar Extinction Coefficient (ε) | 2.9 x 104 M-1cm-1 | - | [5] |

Table 1: Photophysical Properties of Monomeric FD-1080

FD-1080 can form J-aggregates, which exhibit distinct photophysical properties, including a significant red-shift in both absorption and emission.[6]

| Parameter | Value | Solvent/Medium | Citation |

| Absorption Maximum (λmax) | 1360 nm | Aqueous Solution (Heated) | [6] |

| Emission Maximum (λem) | 1370 nm | Aqueous Solution (Heated) | [6] |

| Molar Extinction Coefficient (ε) | 2.7 x 104 M-1cm-1 | Aqueous Solution (Heated) | [6] |

Table 2: Photophysical Properties of FD-1080 J-Aggregates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines key experimental protocols related to the characterization and application of FD-1080.

Synthesis of FD-1080

While a detailed, step-by-step protocol for the synthesis of FD-1080 is often cited from previous literature, a general overview of the synthetic route is available.[2][4] The synthesis typically results in a yield of approximately 60%.[4] The structure is achieved by designing a heptamethine core and introducing sulfonic acid groups to the indole (B1671886) rings to improve water solubility.[2]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

-

Prepare a stock solution of FD-1080 with a precisely known concentration in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 1046 nm) using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration . The resulting graph should be a straight line passing through the origin.

-

Calculate the slope of the line. The slope is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

-

Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to FD-1080.

-

Prepare a series of solutions of both the FD-1080 sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the FD-1080 sample using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for fluorescent probes, especially for applications requiring prolonged imaging.

Protocol:

-

Prepare a solution of FD-1080 in the desired medium (e.g., PBS, cell culture medium).

-

Expose the solution to continuous laser irradiation at the excitation wavelength (1064 nm) with a defined power density.

-

Monitor the fluorescence intensity over time.

-

Plot the normalized fluorescence intensity as a function of irradiation time . A slower decay in fluorescence indicates higher photostability. For comparison, a known standard dye like Indocyanine Green (ICG) can be subjected to the same conditions.[7]

In Vivo Imaging Protocol in Mice

FD-1080 is widely used for in vivo vascular imaging.

Protocol:

-

Prepare a working solution of FD-1080 at a concentration of approximately 80 μM in phosphate-buffered saline (PBS).

-

Administer the solution to the mouse via intravenous injection (e.g., tail vein), typically at a volume of 200 μL.

-

Perform in vivo imaging after a short distribution time (e.g., 10-20 minutes) using an imaging system equipped for NIR-II fluorescence detection.

-

Set the excitation source to 1064 nm and use appropriate long-pass filters (e.g., 1100 nm or 1300 nm) to collect the emission signal.

Visualizing Experimental Workflows

Diagrams are provided below to illustrate key experimental workflows involving FD-1080.

Caption: Workflow for in vivo vascular imaging using FD-1080 in a murine model.

Caption: Process for the formation and characterization of FD-1080 J-aggregates.

Conclusion

FD-1080 stands out as a valuable tool for NIR-II bioimaging, offering deep-tissue penetration and high-resolution capabilities. Its photophysical properties can be modulated through interaction with biological components like serum albumin or by forming J-aggregates, providing versatility for various research applications. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to effectively utilize FD-1080 in their studies.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of FD-1080: A Technical Guide to a Premier NIR-II Probe

The field of in vivo biological imaging has been significantly advanced by the advent of fluorescence imaging in the second near-infrared (NIR-II) window (1000–1700 nm). This spectral region offers distinct advantages, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, leading to higher spatial resolution and signal-to-background ratios compared to traditional visible and NIR-I (650-950 nm) imaging. A key development in this area is the small-molecule fluorophore, FD-1080, which possesses both excitation and emission profiles within the NIR-II window, establishing it as a potent tool for high-fidelity, deep-tissue bioimaging.

Design, Synthesis, and Rationale

The development of FD-1080 was a targeted effort to create a stable, water-soluble, and highly efficient NIR-II fluorescent probe.[1] Its molecular architecture was strategically engineered to achieve the desired photophysical properties.

Design Rationale:

-

Heptamethine Cyanine (B1664457) Core: This core structure is fundamental to shifting the molecule's absorption and emission profiles into the NIR-II region.[1][2] The extended π-conjugated system of the heptamethine chain effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in longer wavelength absorption and emission.

-

Sulphonic Groups: Two sulfonic acid groups are incorporated into the indole (B1671886) rings of the molecule.[1][2] These groups significantly enhance the water solubility of FD-1080, a critical feature for its application in physiological environments.[1]

-

Cyclohexene (B86901) Group: A cyclohexene moiety is included to increase the overall stability of the dye.[1][2]

The synthesis of FD-1080 has been reported with a yield of approximately 60%.[3] The resulting product is a stable, water-soluble small molecule fluorophore.[3]

Physicochemical and Optical Properties

FD-1080 exhibits unique optical properties that make it highly suitable for NIR-II imaging. Its quantum yield, a measure of its fluorescence efficiency, is notably enhanced when complexed with fetal bovine serum (FBS), suggesting an interaction that favors the radiative decay pathway.[1][4]

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | ~1064 nm | - | [4][5] |

| Emission Wavelength (λem) | ~1080 nm | - | [4][5] |

| Absorption Peak | 1046 nm | - | [3][4] |

| Quantum Yield (QY) | 0.31% | In ethanol | [1][4][5] |

| 5.94% | With Fetal Bovine Serum (FBS) | [1][4][5] | |

| 0.0545% | As J-aggregates with DMPC | [6] | |

| Molar Extinction Coefficient (εmax) | ~0.5 x 10^5 M-1 cm-1 | As J-aggregates with DMPC | [6] |

| Fluorescence Lifetime | 312 ps | Monomer | [6] |

| 172 ps | As J-aggregates with DMPC | [6] | |

| Stokes Shift | 10 nm | As J-aggregates with DMPC | [6] |

| Photostability | Superior | Compared to Indocyanine Green (ICG) under 808 nm and 1064 nm laser irradiation. | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FD-1080 in research settings. The following protocols are compiled from available literature.

Preparation of FD-1080 Working Solution

-

Stock Solution Preparation: Prepare a 10 mM stock solution of FD-1080 by dissolving it in dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot this stock solution and store it at -20°C or -80°C in the dark.[7]

-

Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS), heated to an appropriate temperature, to achieve a final working concentration typically ranging from 2 to 10 μM. The final concentration should be optimized based on the specific application.[7]

-

Sterilization: Filter the final working solution through a 0.2 μm filter for sterilization before use.[7]

In Vitro Cell Staining Protocol

-

Cell Preparation:

-

Staining: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate at room temperature for 10 to 30 minutes.[7]

-

Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for five minutes each time.[7]

-

Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis using a flow cytometer or fluorescence microscope.[7]

In Vivo Imaging Protocol

-

Animal Preparation: Prepare the mouse (anesthetized or awake, depending on the experimental goal) for imaging.[7]

-

Probe Administration: Administer the FD-1080 working solution via intravenous injection. A typical protocol involves injecting 200 μL of an 80 μM FD-1080 solution.[7]

-

Image Acquisition: Commence in vivo imaging analysis 10 to 20 minutes post-injection.[7] Use a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[2][8]

-

Dynamic Imaging: For dynamic studies, such as monitoring respiratory rate, continuous imaging is performed to capture the craniocaudal motion of the liver.[5][7]

Preparation of FD-1080 J-Aggregates

A novel type of NIR-II probe based on the self-assembly of FD-1080 has been developed to create J-aggregates with absorption and emission beyond 1300 nm.[6]

-

Method: FD-1080 J-aggregates are formed via a film dispersion method involving the self-assembly of FD-1080 cyanine dyes and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).[6] A one-pot synthesis method by heating H-aggregated FD-1080 in an aqueous solution has also been reported to form J-aggregates.[9]

-

Properties: These J-aggregates exhibit maximal absorption and emission at 1360 nm and 1370 nm, respectively, representing a significant bathochromic shift of about 300 nm compared to the FD-1080 monomer.[6]

Key Applications and Advantages

The superior properties of FD-1080 translate into significant advantages for preclinical research.

-

Deep-Tissue Imaging: The 1064 nm excitation of FD-1080 allows for greater tissue penetration compared to NIR-I probes excited between 650 nm and 980 nm.[5][7] This has enabled high-resolution imaging of vasculatures through intact skin, tissue, and even the skull, as demonstrated in studies of hindlimb and brain blood vessels.[1][7]

-

High-Resolution Imaging: Researchers have achieved a full width at half-maximum (FWHM) of 0.47 mm for resolved blood vessels in the hindlimb and 0.65 mm for the sagittal sinus vessel in the brain using 1064 nm excitation, significantly outperforming the 1.43 mm resolution achieved with 808 nm excitation.[4]

-

Dynamic Bioimaging: FD-1080 has been successfully used to quantify the respiratory rate in both awake and anesthetized mice by dynamically imaging the respiratory-induced motion of the liver.[1][5][7]

-

Enhanced Signal-to-Background Ratio (SBR): Imaging with 1064 nm excitation yields a much higher SBR for deep vessels (e.g., 4.32 for a hindlimb vessel) compared to shorter excitation wavelengths.[4]

Conclusion

FD-1080 represents a significant milestone in the development of organic small-molecule fluorescent probes for the NIR-II window. Its rational design, which confers high water solubility, stability, and exceptional photophysical properties, has unlocked new capabilities in deep-tissue, high-resolution, and dynamic in vivo imaging. The detailed protocols and established performance metrics provide a solid foundation for researchers and drug development professionals to leverage FD-1080 in their studies, paving the way for more precise and insightful investigations into complex biological processes in living organisms.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

A Technical Guide to NIR-II Imaging with FD-1080 Free Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of FD-1080 free acid, a novel fluorophore, for near-infrared-II (NIR-II) imaging. NIR-II imaging, operating within the 1000-1700 nm spectral window, offers significant advantages for deep-tissue in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence.[1][2][3] FD-1080, with its excitation and emission spectra squarely within this advantageous window, has emerged as a powerful tool in preclinical research and drug development.[4][5][6][7]

Core Principles of FD-1080 in NIR-II Imaging

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II region.[5][8] Its chemical structure, featuring sulphonic and cyclohexene (B86901) groups, enhances both its water solubility and photostability, crucial properties for in vivo applications.[1][5] The extended polymethine chain is designed to shift the absorption and emission maxima beyond 1000 nm.[5]

The primary advantage of utilizing FD-1080 lies in its excitation at 1064 nm, which demonstrates superior tissue penetration and achieves higher imaging resolution compared to conventional NIR-I fluorophores (excited between 650 nm and 980 nm).[4][5][6] This allows for non-invasive, high-resolution visualization of deep-tissue structures, such as vasculature in the hindlimb and brain, through intact skin and skull.[4][5][6]

Quantitative Data Summary

The photophysical and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (Ex) | ~1064 nm | Falls within the NIR-II window, enabling deep tissue penetration.[5][6][7] |

| Emission Maximum (Em) | ~1080 nm | Provides high-contrast imaging with low background.[6][7] |

| Quantum Yield | 0.31% | In its free form.[5][6] |

| Quantum Yield (with FBS) | 5.94% | Significantly increases upon binding to fetal bovine serum (FBS), enhancing signal brightness in vivo.[5][6] |

| Molar Extinction Coefficient | >236,000 M⁻¹cm⁻¹ | High absorbance contributes to bright fluorescence.[9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1151888-25-3 |

| Molecular Formula | C40H39ClN2O6S2 |

| Molecular Weight | 743.33 g/mol [6] |

| Appearance | Brown to black solid powder[4] |

| Solubility | Soluble in DMSO[6] |

Experimental Protocols

Detailed methodologies for key experiments using FD-1080 are provided below. These protocols are derived from established research and can be adapted for specific experimental needs.

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080.

-

Preparation of FD-1080 Stock Solution:

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM.[4]

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.[4]

-

-

Preparation of Working Solution:

-

Dilute the 10 mM stock solution with phosphate-buffered saline (PBS) to a working concentration ranging from 2 to 10 µM.[4] The optimal concentration may need to be determined empirically for different cell types and applications.

-

Filter the working solution through a 0.2 µm filter to ensure sterility.[4]

-

-

Cell Preparation:

-

Staining:

-

Resuspend the washed cells in the FD-1080 working solution.

-

Incubate at room temperature for 10 to 30 minutes.[4]

-

-

Washing and Imaging:

In Vivo Imaging Protocol (Mouse Model)

This protocol describes the systemic administration of FD-1080 for in vivo imaging of vasculature or other biological processes.

-

Preparation of Injection Solution:

-

Prepare an 80 µM working solution of FD-1080 in a suitable vehicle (e.g., PBS). The final concentration may be adjusted based on the specific imaging application and animal model.[4]

-

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

If imaging a specific region with dense fur, it is recommended to shave the area to minimize light absorption and scattering.[10]

-

-

Administration:

-

Administer 200 µL of the 80 µM FD-1080 working solution via intravenous (IV) injection.[4]

-

-

Imaging:

-

Commence in vivo imaging 10 to 20 minutes post-injection.[4]

-

Utilize an in vivo imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass emission filter (e.g., 1100 nm or longer) to capture the NIR-II fluorescence signal.[8]

-

Acquire images at various time points to observe the dynamic distribution and clearance of the dye.[11]

-

Visualizations

The following diagrams illustrate key workflows and concepts related to NIR-II imaging with FD-1080.

Caption: A generalized workflow for in vivo NIR-II imaging using FD-1080.

Caption: Comparison of NIR-I and NIR-II imaging principles and outcomes.

References

- 1. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction and optimization of organic fluorophores in NIR-II fluorescence imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Advancement of Near Infrared-II Organic Dyes in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 5. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]

- 11. spectralinvivo.com [spectralinvivo.com]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with FD-1080 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 free acid is a near-infrared (NIR) II fluorescent dye with excitation and emission wavelengths in the second biological window (1000-1700 nm).[1][2][3] This spectral range offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to the traditional NIR-I window (700-900 nm).[1][4] These properties result in a higher signal-to-background ratio and improved spatial resolution, making FD-1080 an excellent candidate for non-invasive, real-time visualization of biological processes in small animals.[3][4]

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye, functionalized with sulfonic acid groups to enhance its water solubility and stability.[3] Its excitation maximum is approximately 1064 nm, with an emission maximum around 1080 nm.[1][2] While the quantum yield of the free dye is modest, it can be significantly enhanced upon association with serum proteins like fetal bovine serum (FBS), which is a common practice for in vivo applications.[2][3] These application notes provide a detailed protocol for utilizing this compound for in vivo imaging in murine models, covering animal preparation, dye administration, imaging procedures, and data analysis.

Data Presentation

Optical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~1064 nm | [1][2] |

| Emission Wavelength (λem) | ~1080 nm | [1][2] |

| Quantum Yield (in ethanol) | 0.31% | [2][3] |

| Quantum Yield (with FBS) | 5.94% | [2][3] |

Representative In Vivo Imaging Performance

| Parameter | Value | Application | Reference |

| Signal-to-Background Ratio (SBR) | 4.32 | Hindlimb Vasculature Imaging | [4] |

| Full Width at Half-Maximum (FWHM) | 0.47 mm | Hindlimb Vasculature Imaging | [4] |

| Full Width at Half-Maximum (FWHM) | 0.65 mm | Sagittal Sinus Vessel Imaging | [4] |

Pharmacokinetic and Biodistribution Data of Non-Targeted NIR-II Dyes (for reference)

Quantitative biodistribution and pharmacokinetic data for this compound are not extensively available in the public domain. The following table presents data from other non-targeted small-molecule NIR-II dyes to provide a general understanding of the expected behavior of such molecules in vivo. It is crucial to experimentally determine these parameters for FD-1080 in specific research contexts.

| Parameter | Dye | Value | Animal Model | Reference |

| Pharmacokinetics | ||||

| Blood Half-Life | LZ-1105 | 3.2 hours | Mouse | [5][6] |

| Blood Half-Life | IR-BGP6 | ~24 minutes | Mouse | [1][7] |

| Biodistribution (%ID/g at 24h post-injection) | ||||

| Tumor | QD800-PEG (non-targeted) | 2.9 ± 0.3 | U87MG tumor-bearing nude mice | [8] |

| Liver | QD800-PEG (non-targeted) | Not Specified | U87MG tumor-bearing nude mice | [8] |

| Spleen | QD800-PEG (non-targeted) | Not Specified | U87MG tumor-bearing nude mice | [8] |

| Kidneys | QD800-PEG (non-targeted) | Not Specified | U87MG tumor-bearing nude mice | [8] |

| Lungs | QD800-PEG (non-targeted) | Not Specified | U87MG tumor-bearing nude mice | [8] |

Experimental Protocols

I. Preparation of this compound Working Solution

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Fetal Bovine Serum (FBS) (optional, but recommended for enhanced fluorescence)

-

Sterile 0.2 µm syringe filter

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

Working Solution Preparation:

-

Thaw an aliquot of the FD-1080 stock solution.

-

Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. A typical concentration for intravenous injection is 80 µM.

-

For enhanced fluorescence, the working solution can be incubated with FBS. The optimal ratio of FD-1080 to FBS should be determined empirically, but a common starting point is to dilute the stock solution in a PBS solution containing 10% FBS.

-

Vortex the solution gently to ensure complete mixing.

-

Sterilize the final working solution by passing it through a 0.2 µm syringe filter before injection.

-

II. Animal Handling and Preparation

Materials:

-

Healthy, adult mice (e.g., athymic nude mice for tumor models to minimize light scatter from fur).

-

Anesthesia (e.g., isoflurane (B1672236) with an induction chamber and nose cone delivery system).

-

Electric clippers or depilatory cream.

-

Ophthalmic ointment.

-

Heating pad or warming lamp to maintain body temperature.

Procedure:

-

Acclimatization: Allow mice to acclimatize to the housing facility for at least one week before the experiment.

-

Hair Removal: If using haired mice, remove the fur from the area to be imaged using electric clippers or a chemical depilatory cream 24 hours prior to imaging to reduce light scattering and absorption.

-

Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by monitoring the respiratory rate and lack of response to a toe pinch.

-

Positioning: Place the anesthetized mouse on the imaging stage of the in vivo imaging system. A heated stage or warming lamp should be used to maintain the animal's body temperature at 37°C throughout the procedure.

-

Eye Protection: Apply a small amount of ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.

III. In Vivo Imaging Procedure

Materials:

-

Prepared FD-1080 working solution.

-

Insulin syringe with a 28-32 gauge needle.

-

In vivo imaging system equipped for NIR-II fluorescence imaging (with a laser source capable of exciting at ~1064 nm and an appropriate emission filter, e.g., a 1100 nm or 1300 nm long-pass filter).

Procedure:

-

Pre-injection Imaging: Acquire a baseline (pre-injection) image of the mouse to assess for any autofluorescence.

-

Intravenous Injection: Administer the FD-1080 working solution via intravenous (tail vein) injection. A typical injection volume for a 20-25 g mouse is 100-200 µL.

-

Post-injection Imaging:

-

Immediately begin acquiring images post-injection to visualize the vascular distribution of the dye.

-

Acquire images at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) to assess the pharmacokinetics and biodistribution of the dye. The optimal imaging time window will depend on the specific application (e.g., vascular imaging versus tumor accumulation).

-

For vascular imaging, the initial minutes post-injection are critical.

-

For tumor imaging (if FD-1080 is used as a passive targeting agent via the Enhanced Permeability and Retention - EPR effect), later time points (e.g., 4-24 hours) may show better tumor-to-background contrast.

-

-

Image Acquisition Parameters:

-

Excitation: ~1064 nm laser.

-

Emission Filter: Long-pass filter appropriate for NIR-II imaging (e.g., 1100 nm or 1300 nm).

-

Exposure Time: Adjust the exposure time to obtain a good signal without saturation. This will depend on the sensitivity of the imaging system and the concentration of the dye.

-

Other Parameters: Set other parameters such as binning and f/stop according to the manufacturer's recommendations for optimal signal-to-noise ratio.

-

IV. Data Analysis and Biodistribution

Procedure:

-

Region of Interest (ROI) Analysis:

-

Using the imaging system's software, draw ROIs around the target tissues (e.g., tumor, specific organs) and a background region (e.g., non-tumor muscle tissue).

-

Quantify the average fluorescence intensity within each ROI at each time point.

-

-

Tumor-to-Background Ratio (TBR) Calculation:

-

Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

-

Plot the TBR over time to determine the optimal imaging window.

-

-

Ex Vivo Biodistribution (Optional but Recommended):

-